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molecular formula C13H10Br2O B3223612 1,3-Dibromo-2-(phenylmethoxy)benzene CAS No. 122110-76-3

1,3-Dibromo-2-(phenylmethoxy)benzene

Cat. No. B3223612
M. Wt: 342.02 g/mol
InChI Key: FYTQDADUVFGKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541521B2

Procedure details

Powdered K2CO3 (27.6 g, 200 mmol, 2.0 equiv) was added to a solution of 2,6-dibromophenol (14) (25.0 g, 100 mmol, 1.0 equiv) in MeCN (300 mL). Benzyl bromide (18.0 g, 12.5 mL, 105 mmol, 1.05 equiv) was added slowly to the light blue suspension. The reaction temperature increased only from 22 to 24° C. over 5 min. The reaction suspension was heated at reflux for 6 hr, allowed to cool to room temperature and stand for 48 hr. The mixture was filtered, solids were washed with EtOAc (300 mL) and the filtrate was concentrated under reduced pressure. The residual oil was dissolved in 1:1 MTBE/heptanes (500 mL), the solution washed with 10% NaOH (100 mL), H2O (100 mL), brine (100 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure giving 36.9 g (108%) of crude 15 as a yellow oil that crystallized after pumping on high vacuum for 1.5 hr. Crude 15 was used without further purification.
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[C:9]=1[OH:15].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC#N>[CH2:16]([O:15][C:9]1[C:8]([Br:7])=[CH:13][CH:12]=[CH:11][C:10]=1[Br:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
solids were washed with EtOAc (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in 1:1 MTBE/heptanes (500 mL)
WASH
Type
WASH
Details
the solution washed with 10% NaOH (100 mL), H2O (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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